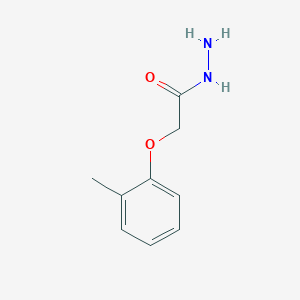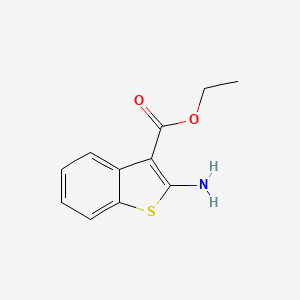
Acide 3-propoxybenzoïque
Vue d'ensemble
Description
3-Propoxybenzoic acid is an organic compound with the molecular formula C10H12O3. It is a derivative of benzoic acid, where a propoxy group is attached to the benzene ring at the third position. This compound is known for its applications in various scientific fields and industries due to its unique chemical properties .
Applications De Recherche Scientifique
3-Propoxybenzoic acid has a wide range of applications in scientific research:
Mécanisme D'action
Target of Action
3-Propoxybenzoic acid (3-PBA) is reported to have multiple targets, making it a multi-target inhibitor . It has been found to inhibit the α-amylase enzyme , which plays a crucial role in the breakdown of complex carbohydrates into simple sugars. It also targets the Protein Tyrosine Phosphatase 1B (PTP1B) , a key enzyme involved in insulin receptor desensitization, making it a potential drug target for the treatment of Type II Diabetes .
Mode of Action
3-PBA interacts with its targets, leading to significant changes. It inhibits the α-amylase enzyme, thereby potentially slowing down the breakdown of complex carbohydrates and reducing the rise in blood glucose levels after a meal . By blocking PTP1B, it may enhance the action of the insulin receptor, improving insulin sensitivity and glucose uptake .
Biochemical Pathways
The action of 3-PBA affects several biochemical pathways. By inhibiting α-amylase, it impacts the carbohydrate digestion pathway, potentially slowing the release of glucose into the bloodstream . Its inhibition of PTP1B affects the insulin signaling pathway, potentially enhancing insulin sensitivity and glucose uptake . Furthermore, 3-PBA has been found to exhibit peroxisome proliferator-activated receptor γ agonist activity and to be capable of activating glucokinase and inhibiting protein glycation .
Pharmacokinetics
The compound’s ability to inhibit multiple targets suggests that it may have good bioavailability and reach its targets effectively .
Result of Action
The action of 3-PBA leads to molecular and cellular effects that could be beneficial in managing conditions like diabetes. By inhibiting α-amylase and PTP1B, it may help regulate blood glucose levels . Its ability to activate glucokinase could further aid in glucose metabolism . Moreover, by inhibiting protein glycation, it could potentially prevent the formation of harmful advanced glycation end products, which are associated with various diabetic complications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 3-Propoxybenzoic acid can be synthesized through several methods. One common approach involves the esterification of 3-hydroxybenzoic acid with propanol in the presence of an acid catalyst. The reaction typically proceeds under reflux conditions, and the product is purified through recrystallization.
Industrial Production Methods: In industrial settings, the synthesis of 3-propoxybenzoic acid may involve more efficient and scalable methods. For instance, the use of continuous flow reactors can enhance the reaction efficiency and yield. Additionally, the purification process may involve advanced techniques such as chromatography to ensure high purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: 3-Propoxybenzoic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: The propoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .
Comparaison Avec Des Composés Similaires
Benzoic Acid: The parent compound of 3-propoxybenzoic acid, known for its antimicrobial properties.
3-Phenoxybenzoic Acid: Similar in structure but with a phenoxy group instead of a propoxy group, used in the synthesis of various pharmaceuticals.
4-Propoxybenzoic Acid: An isomer with the propoxy group at the fourth position, exhibiting different chemical and biological properties.
Uniqueness: 3-Propoxybenzoic acid is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its ability to inhibit PTP1B and potential anti-cancer properties set it apart from other similar compounds .
Propriétés
IUPAC Name |
3-propoxybenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O3/c1-2-6-13-9-5-3-4-8(7-9)10(11)12/h3-5,7H,2,6H2,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMXUPQVAIFGMPS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=CC(=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30343038 | |
| Record name | 3-propoxybenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30343038 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
190965-42-5 | |
| Record name | 3-propoxybenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30343038 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-propoxybenzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(2-Chloro-acetylamino)-4,5,6,7-tetrahydro-benzo[b]thiophene-3-carboxylic acid amide](/img/structure/B1269009.png)







![3-Amino-5,6-dimethylthieno[2,3-d]pyrimidin-4(3h)-one](/img/structure/B1269033.png)
![2-benzamido-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylic acid](/img/structure/B1269034.png)

